molecular formula C24H19N3O3 B602173 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 632322-61-3

1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B602173
CAS No.: 632322-61-3
M. Wt: 397.44
InChI Key:
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Description

1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.44. The purity is usually > 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

  • Natural carboxylic acids, including benzoic and cinnamic acids, are known for their biological activities, particularly in antioxidant and antimicrobial properties. These compounds' effectiveness can vary with the number of hydroxyl groups and conjugated bonds, indicating that structural modifications, similar to those in the specified chemical compound, could influence bioactivity. This insight suggests potential applications in developing new antioxidant or anti-inflammatory agents, leveraging the carboxylic acid functional group's properties (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of Heterocycles

  • The synthesis of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo(1,5)diazepines, from specific precursors such as o-phenylenediamines, highlights the significance of complex molecules in producing pharmacologically active heterocycles. This area of research underscores the potential utility of the compound for synthesizing new drugs or research chemicals with significant biological activities (Ibrahim, 2011).

Binding to DNA Minor Grooves

  • Hoechst 33258 and its analogs, known for binding to the minor groove of double-stranded DNA, offer a model for how similar compounds could be designed to interact with DNA, affecting gene expression or serving as tools in molecular biology research. This application is particularly relevant for compounds with benzimidazole groups, which are part of the bis-benzimidazole family, indicating potential research use in studying DNA interactions or developing new therapeutic agents (Issar & Kakkar, 2013).

Biomarkers for Tobacco Exposure and Cancer Research

  • The measurement of human urinary carcinogen metabolites, including those derived from nicotine and specific nitrosamines, provides a framework for using chemical compounds as biomarkers in cancer research or tobacco exposure studies. While the original compound mentioned might not directly apply, the concept of using chemically synthesized markers for biological processes is highly relevant to scientific research (Hecht, 2002).

Mechanism of Action

Target of Action

The primary target of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, also known as Azilsartan Impurity M, is the angiotensin II receptor type 1 (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance .

Mode of Action

Azilsartan Impurity M acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blocking action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

Biochemical Pathways

The action of Azilsartan Impurity M on the AT1 receptor affects the renin-angiotensin system . By blocking the action of angiotensin II, it inhibits the vasoconstrictor effects of this hormone, leading to vasodilation . It also blocks the aldosterone-secreting effects of angiotensin II, affecting the aldosterone-mineralocorticoid receptor pathway and leading to increased water excretion .

Pharmacokinetics

The bioavailability of Azilsartan Impurity M is about 60% . It reaches peak plasma concentrations within 1.5–3 hours after oral dosing . The elimination half-life is approximately 11 hours . Azilsartan Impurity M is eliminated both through renal clearance and hepatic metabolism . It has a tighter and longer-lasting binding to the AT1 receptor than other angiotensin II receptor blockers .

Result of Action

The molecular and cellular effects of Azilsartan Impurity M’s action include vasodilation and increased water excretion . These effects lead to a reduction in blood pressure . Clinical studies have revealed that Azilsartan Impurity M reduces blood pressure significantly better than other angiotensin II receptor blockers .

Properties

IUPAC Name

3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-2-30-24-26-21-9-5-8-20(23(28)29)22(21)27(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25/h3-13H,2,15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRVVLKQIVDIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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